molecular formula C18H21NO6 B5784083 ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B5784083
M. Wt: 347.4 g/mol
InChI Key: ILTJBTZXUWTWQK-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound with a molecular formula of C18H21NO6. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
  • Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate
  • Ethyl 2-amino-2-oxoacetate

Uniqueness

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is unique due to its specific substitution pattern and the presence of both amino and oxo groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-23-16(21)8-6-13-10(2)12-5-7-14(24-9-15(19)20)11(3)17(12)25-18(13)22/h5,7H,4,6,8-9H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTJBTZXUWTWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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